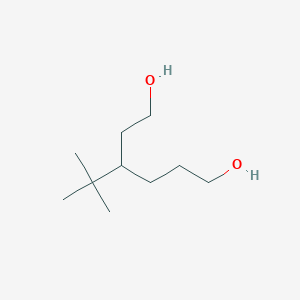
3-tert-Butylhexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butylhexane-1,6-diol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. The presence of a tert-butyl group at the third carbon atom makes this compound unique. Diols like this compound are important in various chemical processes and applications due to their reactivity and ability to form hydrogen bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-tert-Butylhexane-1,6-diol can be synthesized through several methods. One common approach is the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method involves the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective reducing agents. The choice of reducing agent and reaction conditions depends on the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butylhexane-1,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and halogenated compounds, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
3-tert-Butylhexane-1,6-diol has several applications in scientific research and industry:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is investigated for potential therapeutic applications due to its unique chemical properties.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-tert-Butylhexane-1,6-diol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The hydroxyl groups allow it to participate in various biochemical pathways, influencing the structure and function of proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Hexanediol: A similar diol with two hydroxyl groups but without the tert-butyl group.
3-tert-Butyl-1,6-hexanediol: Another similar compound with a slightly different structure.
Uniqueness
3-tert-Butylhexane-1,6-diol is unique due to the presence of the tert-butyl group, which influences its reactivity and physical properties. This structural feature makes it distinct from other diols and contributes to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
82111-97-5 |
|---|---|
Molekularformel |
C10H22O2 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
3-tert-butylhexane-1,6-diol |
InChI |
InChI=1S/C10H22O2/c1-10(2,3)9(6-8-12)5-4-7-11/h9,11-12H,4-8H2,1-3H3 |
InChI-Schlüssel |
JJGVHLFHDFDQPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CCCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


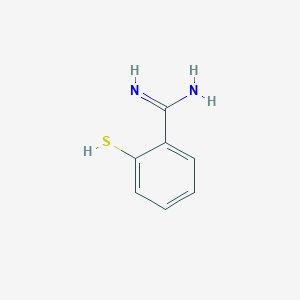
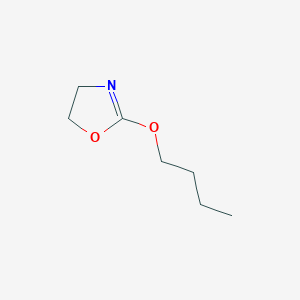
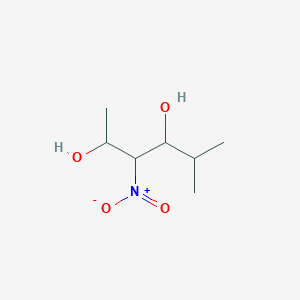
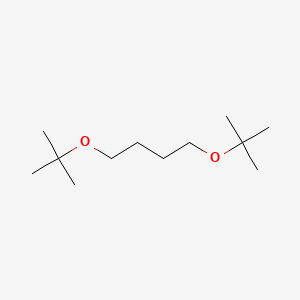
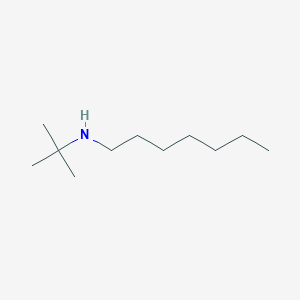
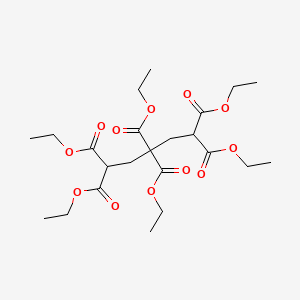
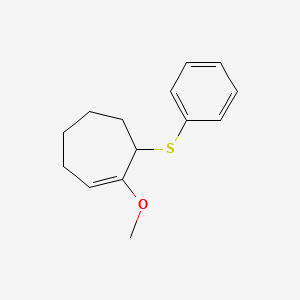
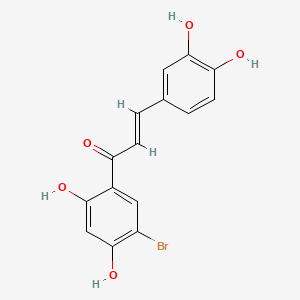
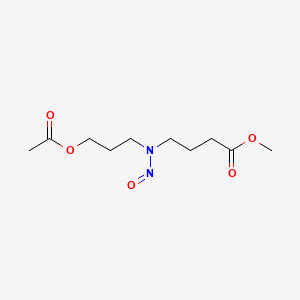
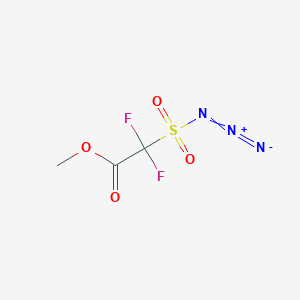
![1h-[1,4]Diazepino[1,7-a]benzimidazole](/img/structure/B14429861.png)
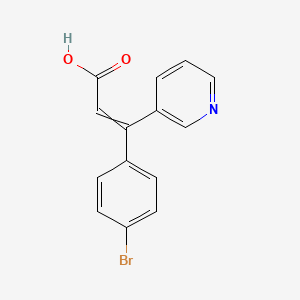
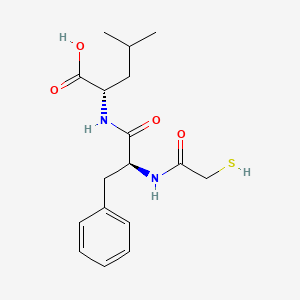
![Benzene, [(1,1-dimethyl-2-phenylethyl)thio]-](/img/structure/B14429881.png)
